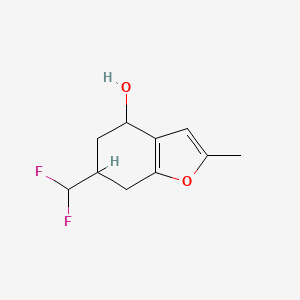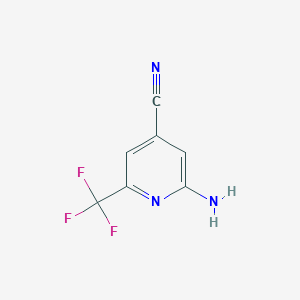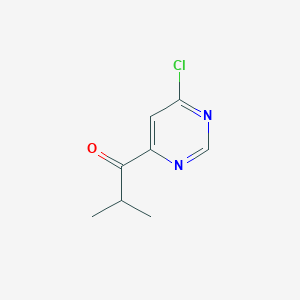![molecular formula C6H5F3N2O B11777119 2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole](/img/structure/B11777119.png)
2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole is a fluorinated heterocyclic compound. It features a trifluoromethyl group attached to an oxazole ring, which is fused with a pyrrole ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole can be achieved through several methods. One common approach involves the reaction of acetophenone oxime acetates with trifluoroacetic anhydride, mediated by elemental tellurium. This tandem cyclization proceeds via a single-electron transfer (SET) reduction followed by a 5-endo-trig pathway .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes, such as the one mentioned above, can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, elemental tellurium, and various oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and specific catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Its fluorinated nature may impart desirable pharmacokinetic properties, making it a candidate for drug development.
Industry: The compound can be used in the development of advanced materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated oxazoles and pyrroles, such as:
- 2-(Trifluoromethyl)oxazole
- 2-(Trifluoromethyl)pyrrole
- 2-(Trifluoromethyl)benzoxazole
Uniqueness
What sets 2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole apart is its fused ring structure, combining both oxazole and pyrrole rings. This fusion imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C6H5F3N2O |
|---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
2-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]oxazole |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-11-3-1-10-2-4(3)12-5/h10H,1-2H2 |
InChI Key |
ZOECXRXMERRBRY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)OC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


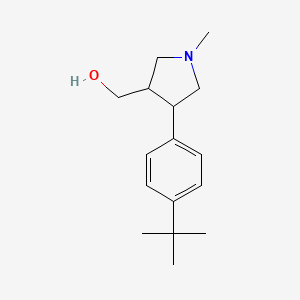

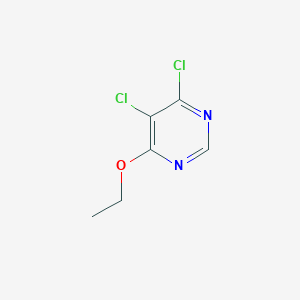
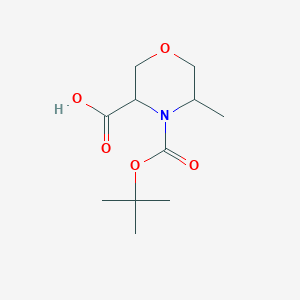
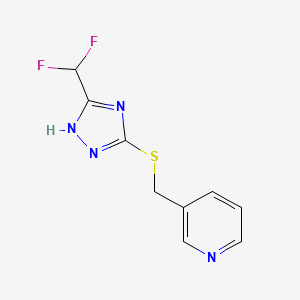

![5,5-Difluoro-3-methyl-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11777065.png)

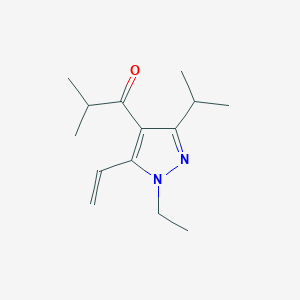
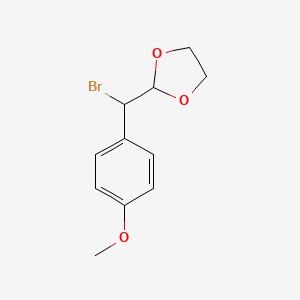
![3-Amino-4-(3,4-dimethoxyphenyl)-N-(m-tolyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11777088.png)
